molecular formula C12H18ClNO3 B13580786 Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride

Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride

Cat. No.: B13580786
M. Wt: 259.73 g/mol
InChI Key: PTDNNLXYSVCEKX-UHFFFAOYSA-N
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Description

Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a methylpropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride typically involves multiple steps. One common method is the reduction of Schiff bases using sodium borohydride. This process involves the reaction of primary amines with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines using sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as lithium aluminum hydride or sodium borohydride are often employed to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Methyl2-(4-amino-3-methoxyphenyl)-2-methylpropanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)16-4)8-5-6-9(13)10(7-8)15-3;/h5-7H,13H2,1-4H3;1H

InChI Key

PTDNNLXYSVCEKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)N)OC)C(=O)OC.Cl

Origin of Product

United States

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